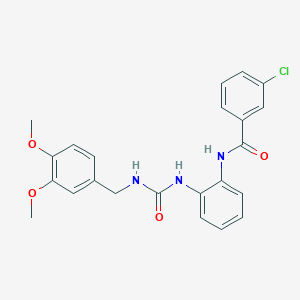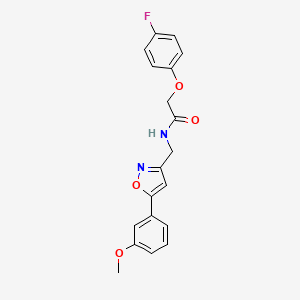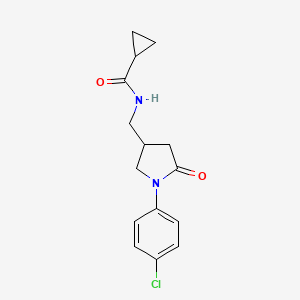
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine derivatives, including those with trifluoromethyl groups, often involves complex chemical reactions aiming to introduce or modify specific functional groups on the pyridine ring. For instance, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a compound with similarities to the target molecule, has been reviewed, highlighting the normal processes and evaluating each synthesis route for its efficiency and applicability in producing related compounds (Lu Xin-xin, 2006).
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups and pyridine rings has been extensively studied to understand their geometric and electronic characteristics. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the reactivity and properties of these molecules. For example, the structure of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor for related syntheses, has been determined, offering insights into the arrangement of fluorinated groups around the pyridine core (Ryan A. Davis, J. Fettinger, 2018).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest are influenced by the presence of electronegative trifluoromethyl groups and the reactive pyridine ring. These features can dictate the compound's behavior in nucleophilic substitution reactions, electrophilic additions, or complexation with metals. For instance, the synthesis and reactivity of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine towards forming highly efficient herbicides underscore the importance of these functional groups in chemical synthesis (Zuo Hang-dong, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Pesticides : The compound is a key fluorine-containing pyridine derivative used in the synthesis of various pesticides, offering potential improvements in agricultural chemical efficacy (Lu Xin-xin, 2006).
- Structural Analysis in Fungicides : It plays a role in the structural formation of fungicides like fluazinam, contributing to the development of more effective agricultural fungicides (Youngeun Jeon et al., 2013).
- Solubility Studies : Studies on solubility in various solvent mixtures provide insights into its behavior in different chemical environments, which is crucial for its effective application in chemical synthesis (A. Jouyban et al., 2017).
Applications in Organic Chemistry
- Synthesis Reaction Principles : Understanding the synthesis reaction principles of related compounds helps in the development of new synthetic methodologies and the discovery of novel compounds (Liu Guang-shen, 2014).
- Building Blocks in Organic Synthesis : It serves as a building block for creating trifluoromethyl-substituted aminopyrroles, expanding the toolkit available for organic chemists in drug discovery and material science (A. Khlebnikov et al., 2018).
Potential in Drug Discovery and Material Science
- Intermediate in Herbicide Synthesis : It's a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron, crucial in the development of new agricultural chemicals (Zuo Hang-dong, 2010).
- Novel Pyridine Derivatives : Synthesis of novel pyridine derivatives offers potential applications in the development of new pharmaceuticals and materials with unique properties (H. Bonacorso et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NO/c9-5-1-4(8(12,13)14)2-15-6(5)7(10,11)3-16/h1-2,16H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJDYNJCNIEYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CO)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)



![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)


![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)